molecular formula C22H36Br2O2 B142204 1,4-Dibromo-2,5-bis(octyloxy)benzene CAS No. 156028-40-9

1,4-Dibromo-2,5-bis(octyloxy)benzene

Cat. No. B142204
M. Wt: 492.3 g/mol
InChI Key: MJMCDNUIQSZJKE-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(octyloxy)benzene is a chemical compound with the molecular formula C22H36Br2O2 . It has an average mass of 492.328 Da and a monoisotopic mass of 490.108185 Da . It is also known by other names such as 1,4-Dibrom-2,5-bis(octyloxy)benzol in German, 1,4-Dibromo-2,5-bis(octyloxy)benzène in French .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2,5-bis(octyloxy)benzene consists of a benzene ring substituted with two bromine atoms and two octyloxy groups . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

1,4-Dibromo-2,5-bis(octyloxy)benzene is a solid compound with a molecular weight of 492.33 . It appears as a white to yellow solid or waxy solid . The melting point is between 40.0-42.1 degrees Celsius .

Scientific Research Applications

Organic Thin Film Transistor Applications

1,4-Dibromo-2,5-bis(octyloxy)benzene has been used in the field of organic electronics, particularly in the development of organic thin film transistors (OTFTs). A study by Constantinescu et al. (2015) explored the thermal behavior and thin film properties of a bis-pyrene compound derived from 1,4-diiodo-2,5-bis(octyloxy)benzene, showcasing its potential in OTFT applications due to its semiconducting properties. The research highlights the influence of substrate temperature on the semiconductor's electrical properties, providing insights for its use in electronic devices (Constantinescu et al., 2015).

Molecular Packing and Interactions

The molecular packing and interactions of derivatives of 1,4-Dibromo-2,5-bis(octyloxy)benzene have been a subject of study. Manfroni et al. (2021) analyzed 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives, revealing insights into molecular interactions such as C–Br...π(arene), C–H...Br, Br...Br, and arene–arene π-stacking. This research contributes to a better understanding of the solid-state behavior of these compounds (Manfroni et al., 2021).

Luminescence and Structural Changes in Organic Compounds

Basuroy et al. (2017) investigated the structural changes in the luminescent dibromobenzene derivative, 1,4-dibromo-2,5-bis(octyloxy)benzene, using time-resolved diffraction. The study provides valuable insights into the excitation-induced changes in molecular structure, which is crucial for understanding the properties of luminescent materials (Basuroy et al., 2017).

Synthesis and Characterization of Novel Chromophores

Research by Du et al. (2009) involved the synthesis of a diamino-substituted terphenyldivinyl chromophore using 1,4-bis(octyloxy)-2,5-bis(ethynylpyrene)benzene, derived from 1,4-dibromo-2,5-bis(octyloxy)benzene. This research contributes to the field of molecular electronics by providing new chromophores with potential applications in electronic devices (Du et al., 2009).

Development of Copolyfluorenes for Electronic Applications

Wang et al. (2008) synthesized new copolyfluorenes containing 1,4-dibromo-2,5-bis(octyloxy)benzene derivatives for use in electronic applications. Their research highlights the potential of these materials in creating devices with desirable optoelectronic properties (Wang et al., 2008).

Safety And Hazards

The safety data sheet for 1,4-Dibromo-2,5-bis(octyloxy)benzene suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . In case of accidental ingestion or contact, it is recommended to consult a physician .

properties

IUPAC Name

1,4-dibromo-2,5-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMCDNUIQSZJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373005
Record name 1,4-Dibromo-2,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-bis(octyloxy)benzene

CAS RN

156028-40-9
Record name 1,4-Dibromo-2,5-bis(octyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156028-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
윤해심 - 2013 - repository.pknu.ac.kr
During the past two decades, the field of organic photovoltaics has been rapidly growing in view of its fascinating perspectives of low cost energy production and possibility to fabricate …
Number of citations: 0 repository.pknu.ac.kr
K Basuroy, Y Chen, S Sarkar, J Benedict… - Structural …, 2017 - pubs.aip.org
The structural changes accompanying the excitation of the luminescent dibromobenzene derivative, 1, 4-dibromo-2, 5-bis (octyloxy) benzene, have been measured by in-house …
Number of citations: 7 pubs.aip.org
A Morais, DR Bernardo, JC Germino, AF Nogueira… - Journal of …, 2021 - Elsevier
A conjugated polymer, poly[5,5'-(2,2′-bipyridylene)vinylene-alt-2,5-(1,4-bis(octyloxy)vinylene)] (PBPyVOctV), was synthesized by the polymerization of 5,5′-divinyl-2,2′-bipyridine …
Number of citations: 6 www.sciencedirect.com
V Thummasorn - 2017 - digital.car.chula.ac.th
Synthesis of conjugated polymers via Direct Hetero Arylation Polycondensations (DHAPs) through palladium catalyzed cross-coupling polymerization was investigated. This synthetic …
Number of citations: 0 digital.car.chula.ac.th
H Shi, Z An, PZ Li, J Yin, G Xing, T He… - Crystal Growth & …, 2016 - ACS Publications
Achieving highly efficient phosphorescence in metal-free materials under ambient conditions remains a major challenge in organic optoelectronics. Herein, we report a concise …
Number of citations: 117 pubs.acs.org
J Zhang, X Zhang, H Xiao, G Li, Y Liu, C Li… - … applied materials & …, 2016 - ACS Publications
Four small molecular acceptors (SM1–4) comprising a central benzene core, two thiophene bridges and two 1,8-naphthalimide (NI) terminal groups were designed and synthesized by …
Number of citations: 86 pubs.acs.org
Y Kim, SH Son, TS Lee - Molecular Crystals and Liquid Crystals, 2014 - Taylor & Francis
Fluorescent 3′,6′-bis(octyloxy)-p-terphenyl-4,4′-dialdehyde 3 has been successfully synthesized via a Suzuki cross-coupling reaction of the corresponding dibromo compound with …
Number of citations: 9 www.tandfonline.com
CS Wu, Y Chen - Journal of Polymer Science Part A: Polymer …, 2010 - Wiley Online Library
Two novel copoly(p‐phenylene)s (P1–P2) containing bipolar groups (12.8 and 6.8 mol %, respectively), directly linked hole transporting triphenylamine and electron transporting …
Number of citations: 25 onlinelibrary.wiley.com
C Wei, J Zou, W Zhang, J Huang, D Gao… - Materials Chemistry …, 2017 - pubs.rsc.org
Two novel vinylene-bridged π-extended building blocks, (2E,2′E)-3,3′-(2,5-bis(octyloxy)-1,4-phenylene)bis(2-(5-bromothiophen-2-yl)acrylonitrile) (BOPACN) and 5,5′-((1E,1′E)-(2,…
Number of citations: 1 pubs.rsc.org
G Wen, L Zhang, L Guo, Q Xiu, J Deng… - Polymer …, 2012 - Wiley Online Library
Two novel side‐chain polymeric metal complexes (PF1 and PF2) containing 8‐hydroxyquinoline and fluorene units with Zn(II) and Cd(II) having donor‐acceptor π‐conjugated structure …
Number of citations: 11 onlinelibrary.wiley.com

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